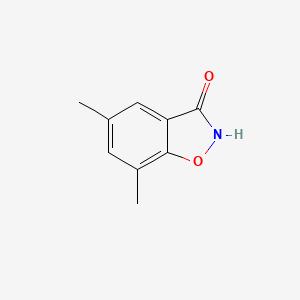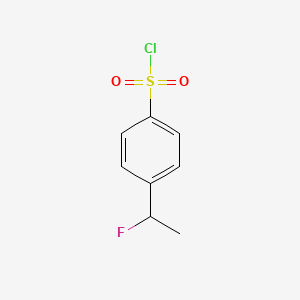
4-(1-Fluoroethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Fluoroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClFO2S. It is a derivative of benzene, where a sulfonyl chloride group is attached to the benzene ring along with a fluoroethyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluoroethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(1-Fluoroethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{F} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_8\text{H}_9\text{ClFO}_2\text{S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield. The use of automated systems helps in maintaining consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Fluoroethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions to achieve the desired substitution.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Nitrated, Brominated, or Sulfonated Benzene Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-(1-Fluoroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Fluoroethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a fluoroethyl group.
4-Methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of a fluoroethyl group.
4-Chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a fluoroethyl group.
Uniqueness
4-(1-Fluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
4-(1-fluoroethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6H,1H3 |
InChI Key |
CBCJISSQTPUKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
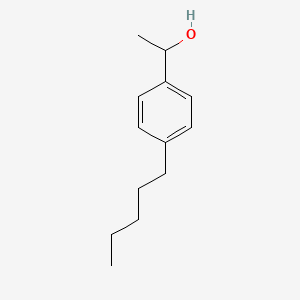
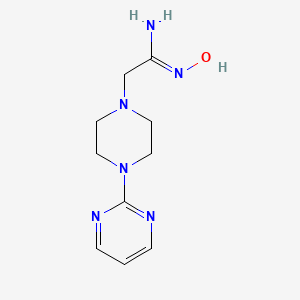
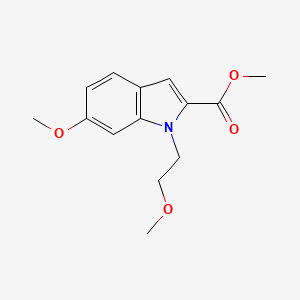

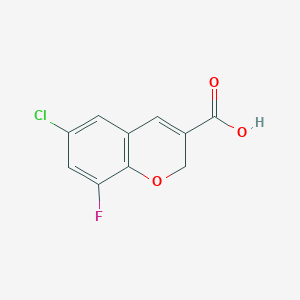
![4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
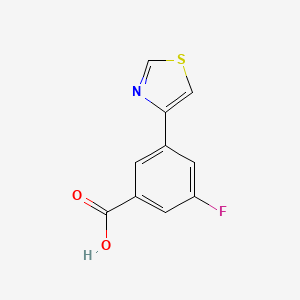
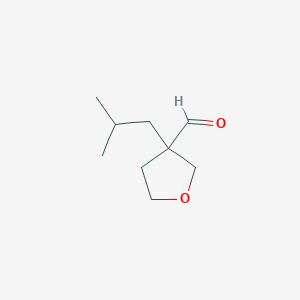

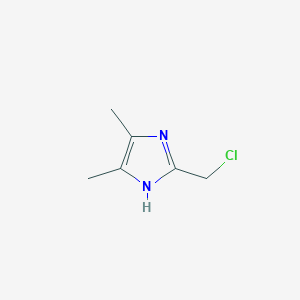
![5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)
amine](/img/structure/B15262319.png)
